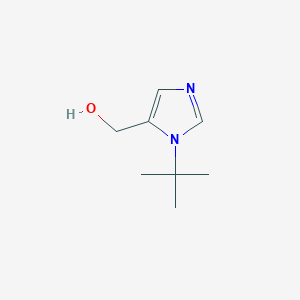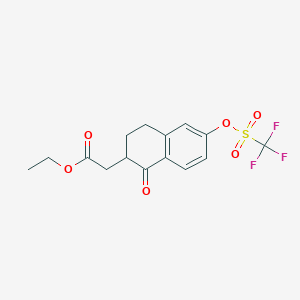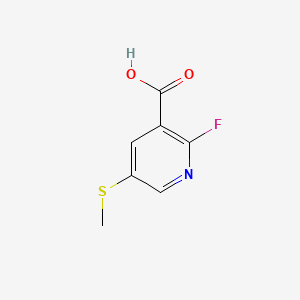
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The tert-butyl group attached to the imidazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tert-butyl)-1H-imidazol-5-YL)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a Grignard reaction between acetone and methylmagnesium chloride.
Hydroxylation: The final step involves the hydroxylation of the imidazole ring to form the methanol group.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .
化学反応の分析
Types of Reactions
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield imidazole derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Imidazole-5-carboxylic acid.
Reduction: Various imidazole derivatives.
Substitution: Imidazole derivatives with different substituents.
科学的研究の応用
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1-(Tert-butyl)-1H-imidazol-5-YL)methanol involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1H-Imidazole-5-methanol: Lacks the tert-butyl group, making it less lipophilic and stable.
2-Methyl-1H-imidazole-5-methanol: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol is unique due to its enhanced stability and lipophilicity, which make it a valuable intermediate in various chemical reactions and applications. The presence of the tert-butyl group also increases its resistance to metabolic degradation .
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
(3-tert-butylimidazol-4-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)10-6-9-4-7(10)5-11/h4,6,11H,5H2,1-3H3 |
InChIキー |
CCUPDXMAVBVZOO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=NC=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)

![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)


